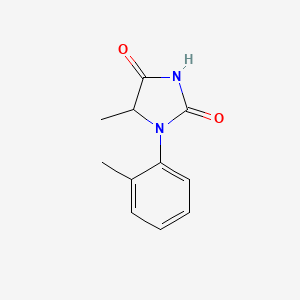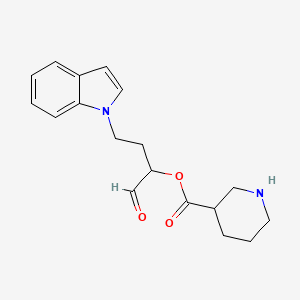![molecular formula C10H11NO2 B12904352 2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione CAS No. 190450-05-6](/img/structure/B12904352.png)
2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione: is a heterocyclic compound that features a fused cyclopentane and pyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione can be achieved through several methods. One common approach involves the use of an Au(I)-catalyzed rearrangement/cyclization cascade. This method starts with 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate to produce polysubstituted pyrroles in moderate to good yields .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the allyl group, to form a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: This compound shares a similar core structure but with different substituents.
2-Allyl-6-phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione: Another closely related compound with a phenyl group.
Uniqueness:
2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group, in particular, offers unique reactivity compared to other similar compounds.
Propiedades
Número CAS |
190450-05-6 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-prop-2-enyl-6,6a-dihydro-1H-cyclopenta[c]pyrrole-3,5-dione |
InChI |
InChI=1S/C10H11NO2/c1-2-3-11-6-7-4-8(12)5-9(7)10(11)13/h2,5,7H,1,3-4,6H2 |
Clave InChI |
XUPLXHDCVHQSSN-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CC2CC(=O)C=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


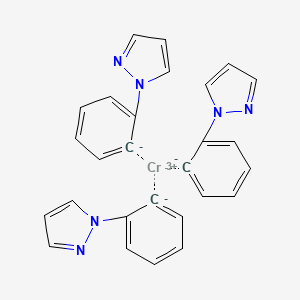
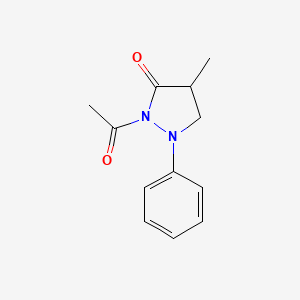
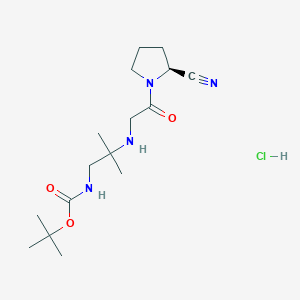
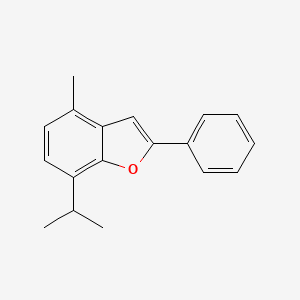

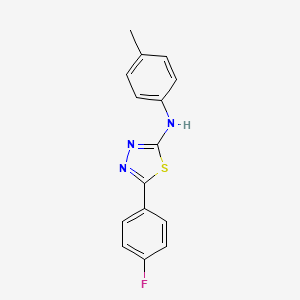
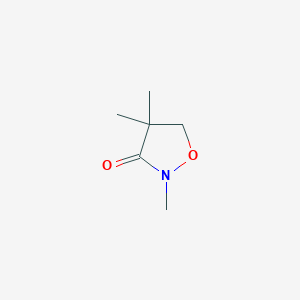
![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)
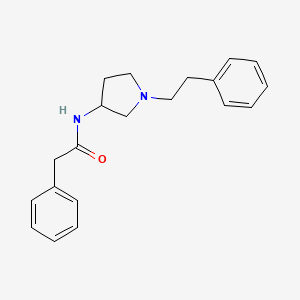
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12904307.png)
![1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol](/img/structure/B12904314.png)
